molecular formula C10H15N3O B10970902 1-(5-Methylpyridin-2-yl)-3-propylurea

1-(5-Methylpyridin-2-yl)-3-propylurea

Cat. No.: B10970902
M. Wt: 193.25 g/mol
InChI Key: VXPNBNQRRCJPQX-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)-3-propylurea is an organic compound characterized by a pyridine ring substituted with a methyl group at the 5-position and a propylurea moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-2-yl)-3-propylurea typically involves the reaction of 5-methyl-2-aminopyridine with propyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

5-Methyl-2-aminopyridine+Propyl isocyanateThis compound\text{5-Methyl-2-aminopyridine} + \text{Propyl isocyanate} \rightarrow \text{this compound} 5-Methyl-2-aminopyridine+Propyl isocyanate→this compound

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridin-2-yl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methylpyridin-2-yl)-3-propylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(5-Methylpyridin-2-yl)-3-propylurea exerts its effects is primarily through interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

  • 1-(5-Methylpyridin-2-yl)-3-butylurea
  • 1-(5-Methylpyridin-2-yl)-3-ethylurea
  • 1-(5-Methylpyridin-2-yl)-3-methylurea

Comparison: 1-(5-Methylpyridin-2-yl)-3-propylurea is unique due to its specific propyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs with different alkyl substitutions, it may exhibit distinct biological activities and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-3-propylurea

InChI

InChI=1S/C10H15N3O/c1-3-6-11-10(14)13-9-5-4-8(2)7-12-9/h4-5,7H,3,6H2,1-2H3,(H2,11,12,13,14)

InChI Key

VXPNBNQRRCJPQX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=NC=C(C=C1)C

Origin of Product

United States

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